Conditions de réaction

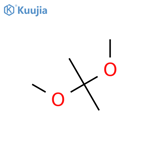

1.1 Reagents: Titanium isopropoxide , (+)-BINOL Solvents: Dichloromethane ; 1 h, reflux; reflux → rt

Référence

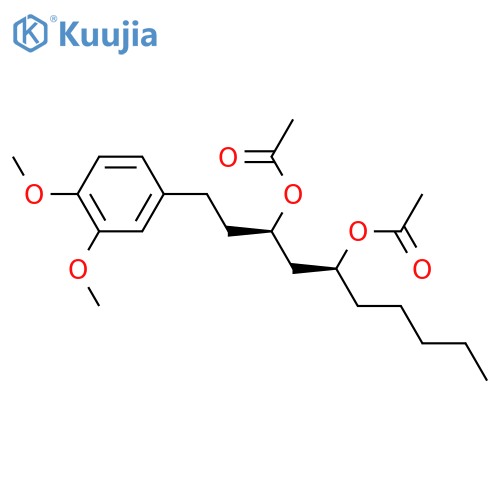

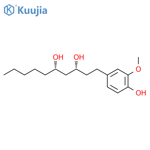

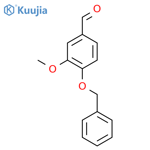

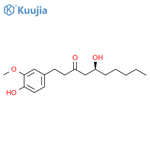

Synthesis of gingerol and diarylheptanoids

Sabitha, Gowravaram; et al ,

Tetrahedron: Asymmetry ,

2011 ,

22(24) ,

2124-2133